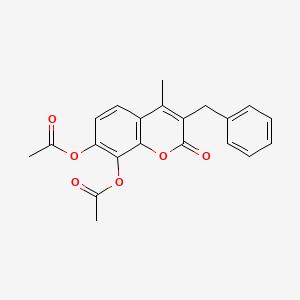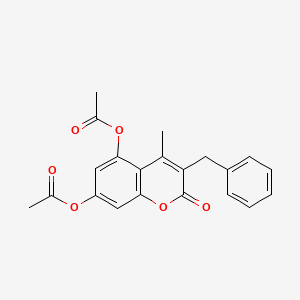
7-(acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate
描述
7-(Acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate typically involves multi-step organic reactions. One common method includes the acetylation of a precursor chromone compound. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of ionic liquids, can be employed to make the process more environmentally friendly .
化学反应分析
Types of Reactions
7-(Acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyloxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Pyridine, triethylamine
Solvents: Acetic anhydride, methanol, ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or ethers .
科学研究应用
7-(Acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用机制
The mechanism of action of 7-(acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it can interact with antioxidant pathways, neutralizing free radicals and preventing oxidative damage .
相似化合物的比较
Similar Compounds
- 7-Hydroxy-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate
- 7-(Methoxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate
- 7-(Acetyloxy)-3-phenyl-4-methyl-2-oxo-2H-chromen-8-yl acetate
Uniqueness
7-(Acetyloxy)-3-benzyl-4-methyl-2-oxo-2H-chromen-8-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetyloxy and benzyl groups enhances its reactivity and potential for various applications, setting it apart from similar compounds .
属性
IUPAC Name |
(8-acetyloxy-3-benzyl-4-methyl-2-oxochromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-12-16-9-10-18(25-13(2)22)20(26-14(3)23)19(16)27-21(24)17(12)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVPHHMOYHLCLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![METHYL 2-{5-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE](/img/structure/B3593714.png)
![2-(thiophen-2-yl)-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B3593719.png)
![7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3593724.png)
![3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL BENZOATE](/img/structure/B3593739.png)
![methyl 2-{5-[2-(4-bromophenyl)-2-oxoethoxy]-4,7-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3593747.png)
![N-[3-(BENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B3593751.png)
![3-METHOXY-4-[(4-NITROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3593759.png)
![N-[(4-methoxyphenyl)methyl]-N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3593761.png)
![4-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole](/img/structure/B3593767.png)
![METHYL 2-(4,7-DIMETHYL-2-OXO-5-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE](/img/structure/B3593769.png)
![4-(3,3-DIMETHYL-2-OXOBUTOXY)-3-METHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3593793.png)

![2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3593806.png)
![5-HYDROXY-2,2-DIMETHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE](/img/structure/B3593814.png)
